Isotopic Purity and Mass Shift Enables Reliable Quantification as an Internal Standard for LC-MS/MS
L-Ascorbic acid-1-13C is supplied with an isotopic purity of 99 atom % 13C . This high enrichment provides a consistent +1 Da mass shift (M+1) relative to unlabeled L-ascorbic acid (MW 176.12 g/mol) [1], making it an ideal internal standard for isotope dilution mass spectrometry. In contrast, unlabeled ascorbic acid (0% 13C enrichment) cannot be used as an internal standard due to its co-elution and identical mass. Alternative ²H-labeled analogs may suffer from hydrogen exchange, altering their mass and compromising quantification [2].
| Evidence Dimension | Mass shift and isotopic purity for use as LC-MS internal standard |
|---|---|
| Target Compound Data | M+1 mass shift; ≥99 atom % 13C enrichment |
| Comparator Or Baseline | Unlabeled L-ascorbic acid: 0% 13C enrichment, no mass shift; ²H-labeled analogs: variable exchange, unstable mass |
| Quantified Difference | Target compound provides a stable +1 Da mass shift; comparator provides 0 Da shift; ²H analogs provide unstable shifts. |
| Conditions | Electrospray ionization mass spectrometry (ESI-MS) or GC-MS analysis in biological matrices. |
Why This Matters
This high isotopic purity ensures accurate and precise quantitation of endogenous ascorbic acid in complex samples, a capability unlabeled ascorbic acid lacks entirely, making it essential for validated analytical methods.
- [1] PubChem. (2026). L-ascorbic acid-1-13C. PubChem Compound Summary for CID 117064451. Retrieved April 16, 2026. View Source
- [2] Bluck, L. J. C., et al. (2002). (2)H- and (13)C-labelled tracers compared for kinetic studies of ascorbic acid metabolism in man: a factor analytical approach. Rapid Communications in Mass Spectrometry, 16(9), 854-859. View Source
